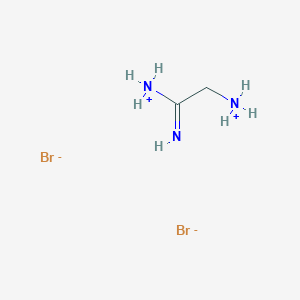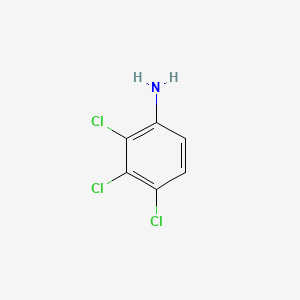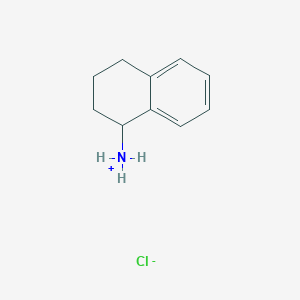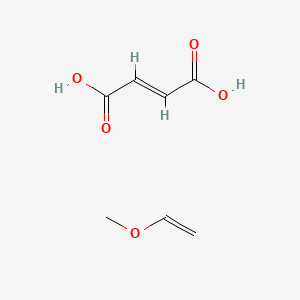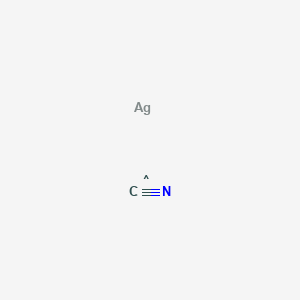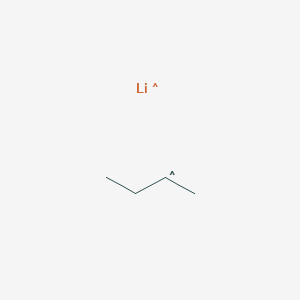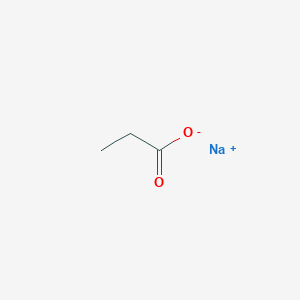
sodium;propanoate
概述
描述
Sodium propionate: C3H5NaO2 . It is commonly used as a food preservative due to its ability to inhibit the growth of mold and some bacteria. This compound is represented by the food labeling E number E281 in Europe and is widely used in bakery products .
准备方法
Synthetic Routes and Reaction Conditions: Sodium propionate is typically synthesized through the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction is as follows:
C2H5COOH+NaOH→C2H5COONa+H2O
This reaction involves the neutralization of propionic acid with a base, resulting in the formation of sodium propionate and water .
Industrial Production Methods: In industrial settings, sodium propionate is produced by the neutralization of propionic acid with sodium hydroxide. The process involves mixing propionic acid with a sodium hydroxide solution, followed by crystallization to obtain the final product. The reaction conditions are controlled to ensure high purity and yield .
化学反应分析
Types of Reactions: Sodium propionate undergoes several types of chemical reactions, including:
Oxidation: Sodium propionate can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form propionic acid.
Substitution: Sodium propionate can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves the use of reducing agents like lithium aluminum hydride.
Substitution: Can occur in the presence of other cations like potassium or calcium under appropriate conditions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Propionic acid.
Substitution: Potassium propionate, calcium propionate, etc.
科学研究应用
Sodium propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antimicrobial properties and its effects on microbial growth.
Medicine: Investigated for its potential therapeutic effects, including its use as an antifungal agent.
Industry: Widely used as a food preservative in the bakery industry to prevent mold growth.
作用机制
The primary mechanism by which sodium propionate exerts its effects is through the inhibition of microbial growth. It disrupts the metabolic processes of mold and bacteria, preventing their proliferation. Sodium propionate interferes with the enzyme activity within microbial cells, leading to their death .
相似化合物的比较
Calcium propionate (C6H10CaO4): Another propionate salt used as a food preservative.
Potassium propionate (C3H5KO2): Similar to sodium propionate but with potassium as the cation.
Comparison:
Sodium propionate vs. Calcium propionate: Both compounds are used as food preservatives, but calcium propionate is often preferred in dairy products due to its calcium content.
Sodium propionate vs. Potassium propionate: Potassium propionate is used in similar applications but may be chosen over sodium propionate in low-sodium dietary products.
Sodium propionate stands out due to its effectiveness in inhibiting mold growth and its widespread use in the bakery industry. Its ease of synthesis and cost-effectiveness make it a popular choice among food preservatives .
属性
IUPAC Name |
sodium;propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate](/img/structure/B7799819.png)



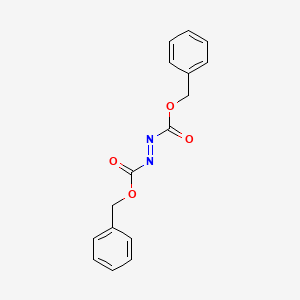
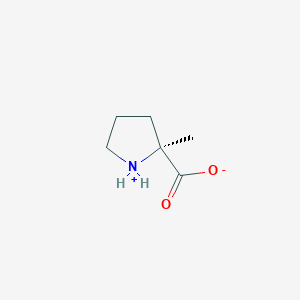
![2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7799855.png)
